molecular formula C30H21N5O2S3 B12091427 S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate CAS No. 209467-59-4

S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate

Cat. No.: B12091427
CAS No.: 209467-59-4
M. Wt: 579.7 g/mol
InChI Key: OOEJURIZMJWXJB-YQCHCMBFSA-N
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Description

S-2-Benzothiazolyl (alphaZ)-5-amino-I+/–[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate is a complex organic compound that belongs to the class of benzothiazoles and thiadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzothiazole ring, a thiadiazole ring, and a triphenylmethoxy group, contributes to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-Benzothiazolyl (alphaZ)-5-amino-I+/–[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate typically involves multiple steps, including the formation of the benzothiazole and thiadiazole rings, followed by their coupling. One common method involves the reaction of 2-aminobenzothiazole with a suitable thiadiazole precursor under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

S-2-Benzothiazolyl (alphaZ)-5-amino-I+/–[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.

Mechanism of Action

The mechanism of action of S-2-Benzothiazolyl (alphaZ)-5-amino-I+/–[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothiazolyl (alphaZ)-5-amino-I+/–[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate
  • 2-(Aminophenyl)benzothiazolyl (alphaZ)-5-amino-I+/–[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate

Uniqueness

S-2-Benzothiazolyl (alphaZ)-5-amino-I+/–[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate is unique due to its specific combination of benzothiazole and thiadiazole rings, along with the triphenylmethoxy group.

Properties

CAS No.

209467-59-4

Molecular Formula

C30H21N5O2S3

Molecular Weight

579.7 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) (2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-trityloxyiminoethanethioate

InChI

InChI=1S/C30H21N5O2S3/c31-28-33-26(35-40-28)25(27(36)39-29-32-23-18-10-11-19-24(23)38-29)34-37-30(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H,(H2,31,33,35)/b34-25+

InChI Key

OOEJURIZMJWXJB-YQCHCMBFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(\C4=NSC(=N4)N)/C(=O)SC5=NC6=CC=CC=C6S5

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=NSC(=N4)N)C(=O)SC5=NC6=CC=CC=C6S5

Origin of Product

United States

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